Zimelidine hydrochloride

Beschreibung

Historical Context of Serotonin (B10506) Reuptake Inhibitors and Zimelidine Dihydrochloride (B599025) Development

Origins from Pheniramine (B192746) Analogues and Early Antihistamine Research

The journey to zimelidine began with research into antihistamines. wikipedia.orgthecarlatreport.compsycheducation.org Scientists at the Swedish company Astra AB, including the notable Arvid Carlsson, were investigating compounds with structures similar to brompheniramine, an antihistamine that exhibited some antidepressant activity. wikipedia.org This line of inquiry was rooted in the observation that early antihistamines were not "clean" drugs; they interacted with multiple neurotransmitter systems. thecarlatreport.compsycheducation.org Specifically, pheniramine and its analogue, diphenhydramine, were found to block the reuptake of serotonin. thecarlatreport.com This discovery prompted a more focused effort to develop a compound that could selectively target the serotonin system. psycheducation.org By modifying the structure of pheniramine, researchers at Astra synthesized zimelidine in 1971. thecarlatreport.comnih.gov

Pioneering Role as a Selective Serotonin Reuptake Inhibitor (SSRI)

Zimelidine was the first compound to be marketed as a selective serotonin reuptake inhibitor (SSRI). wikipedia.orgthecarlatreport.comcambridge.org It was designed to specifically block the reuptake of serotonin from the synaptic cleft, thereby increasing its availability to postsynaptic receptors. wikipedia.orgpsychiatrist.com This represented a significant departure from the broader action of earlier tricyclic antidepressants (TCAs), which affected multiple neurotransmitters, including norepinephrine (B1679862) and acetylcholine (B1216132), leading to a host of undesirable side effects. nih.gov Zimelidine's mode of action was a strong inhibition of serotonin reuptake with negligible effects on other receptors. wikipedia.orgnih.gov First sold in 1982, zimelidine was seen as a major therapeutic advance due to its more targeted and favorable side effect profile compared to existing treatments. wikipedia.orgpsycheducation.org

Impact of Withdrawal on Subsequent SSRI Development

Despite its promising start, zimelidine's time on the market was cut short. Within a year and a half of its introduction, rare but serious cases of Guillain-Barré syndrome, an autoimmune disorder affecting the peripheral nervous system, emerged and appeared to be linked to the drug. wikipedia.orgnih.govontosight.ai This led to its withdrawal from the market in 1983. wikipedia.orgnih.govcambridge.org

The withdrawal of zimelidine, however, did not halt the development of SSRIs. Instead, it underscored the potential of this new class of antidepressants and spurred the development of other, safer alternatives. wikipedia.orgthecarlatreport.com Companies like Eli Lilly, which had been developing its own SSRI, fluoxetine (B1211875) (derived from the antihistamine diphenhydramine), were spurred on. thecarlatreport.comthecarlatreport.com The experience with zimelidine, while negative from a clinical standpoint, provided a crucial proof-of-concept for the therapeutic efficacy of selective serotonin reuptake inhibition and paved the way for the successful launch of fluoxetine and other subsequent SSRIs. wikipedia.orgthecarlatreport.com

Academic Significance in Advancing Monoamine Hypothesis and Neurotransmitter Research

Zimelidine's contribution extends beyond its brief clinical application, playing a vital role in shaping our understanding of brain chemistry and psychiatric disorders.

The development of zimelidine was a direct product of the monoamine hypothesis of depression, which posits that a deficiency in monoamine neurotransmitters like serotonin, norepinephrine, and dopamine (B1211576) contributes to depressive symptoms. nih.govwikipedia.org The rational design of a drug to selectively target the serotonin system was a significant step in testing and refining this hypothesis. cambridge.orgwikipedia.org

Research on zimelidine provided further evidence for the role of serotonin in depression. nih.gov Studies demonstrated that long-term treatment with zimelidine led to a reduction in the number of high-affinity serotonin binding sites in the brain, suggesting a compensatory downregulation in response to increased synaptic serotonin. nih.gov Electrophysiological investigations revealed that while acute administration of zimelidine inhibited the firing of serotonin neurons, long-term treatment led to a desensitization of serotonin autoreceptors, ultimately enhancing the efficacy of serotonergic neurotransmission. jneurosci.org This sequence of events was proposed to explain the characteristic delay in the clinical antidepressant effects of SSRIs. cambridge.orgjneurosci.org

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

60525-15-7 |

|---|---|

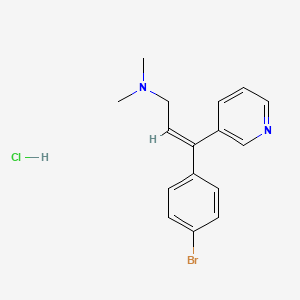

Molekularformel |

C16H18BrClN2 |

Molekulargewicht |

353.7 g/mol |

IUPAC-Name |

(Z)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine;hydrochloride |

InChI |

InChI=1S/C16H17BrN2.ClH/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13;/h3-10,12H,11H2,1-2H3;1H/b16-9-; |

InChI-Schlüssel |

GELMUARXROJGSO-LFMIJCLESA-N |

Isomerische SMILES |

CN(C)C/C=C(/C1=CC=C(C=C1)Br)\C2=CN=CC=C2.Cl |

Kanonische SMILES |

CN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2.Cl |

Andere CAS-Nummern |

60525-15-7 |

Piktogramme |

Irritant |

Synonyme |

H 102 09 H-102-09 H10209 Hydrochloride, Zimeldine Hydrochloride, Zimelidine Zelmid Zimeldine Zimeldine Hydrochloride Zimelidin Zimelidine Zimelidine Hydrochloride |

Herkunft des Produkts |

United States |

Synthetic Chemistry and Molecular Design of Zimelidine Dihydrochloride

Chemical Manipulation and Stereochemistry in Design

The design of zimelidine hinged on precise chemical manipulations and a critical understanding of stereochemistry. The molecule, (Z)-3-(4-Bromophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine, possesses a crucial double bond that gives rise to (E) and (Z) geometric isomers. wikipedia.orgunam.mx The spatial arrangement of the atoms, or stereochemistry, is a pivotal factor in the biological activity of many pharmaceutical compounds. studyrocket.co.uk

In the case of zimelidine, the specific arrangement of the pyridyl and allylamine (B125299) groups in a (Z) configuration was found to be essential for its selective action on serotonin (B10506) reuptake. unam.mx This highlights the principle of chiral specificity, where biological systems, such as the serotonin transporter, can differentiate between stereoisomers, leading to one isomer being pharmacologically active while the other may be less active or exhibit a different activity profile. studyrocket.co.uk The development of zimelidine underscored the importance of controlling stereochemistry during synthesis to isolate the desired, therapeutically effective isomer.

Specific Synthetic Routes and Methodologies

The synthesis of zimelidine and its analogues has been accomplished through various innovative synthetic strategies, with a strong emphasis on stereoselective methods to ensure the formation of the pharmacologically active (Z)-isomer.

Utilization of (Z)-Stereo Defined Enol Tosylates

A robust and stereocomplementary approach to synthesizing zimelidine involves the use of (Z)-stereo defined enol tosylates derived from β-ketoesters or α-formyl esters. rsc.orgresearchgate.net This method allows for the creation of fully substituted α,β-unsaturated esters, which are key intermediates. researchgate.net The process involves two main sequences: the stereocomplementary enol tosylation of β-ketoesters, followed by a stereoretentive cross-coupling reaction. researchgate.netorganic-chemistry.org The use of specific reagents can control the stereochemical outcome; for instance, α-substituted β-keto esters can undergo (E)-selective enol tosylations with tosyl chloride (TsCl) in the presence of certain diamines, while using tetramethylethylenediamine (TMEDA) and lithium chloride (LiCl) promotes (Z)-selective enol tosylation. organic-chemistry.org These stable enol tosylates then serve as reliable partners in subsequent coupling reactions. researchgate.netorganic-chemistry.org

Metal-Catalyzed Coupling Reactions in Synthesis

Transition-metal-catalyzed coupling reactions have been instrumental in the synthesis of zimelidine and related compounds. researchgate.net These reactions offer efficient and selective methods for forming carbon-carbon and carbon-nitrogen bonds, which are crucial for constructing the zimelidine framework. researchgate.netacs.org

Notably, the Suzuki-Miyaura cross-coupling reaction has been successfully applied in the synthesis of both (E)- and (Z)-zimelidine. researchgate.netthieme-connect.com This reaction typically involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst. thieme-connect.comustc.edu.cn The stereochemical integrity of the starting materials is often retained in the product, making it a valuable tool for stereoselective synthesis. thieme-connect.comresearchgate.net For instance, (Z)-enol tosylates can be coupled with arylboronic acids to produce the desired (Z)-isomer of zimelidine with high stereoretention. researchgate.netthieme-connect.com Other metal-catalyzed reactions, such as the Negishi and Sonogashira couplings, have also been explored for the synthesis of related structures. researchgate.netthieme-connect.com

Structure-Activity Relationships Governing Serotonin Reuptake Inhibition

The pharmacological activity of zimelidine and its analogues as serotonin reuptake inhibitors is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have provided valuable insights into the molecular features necessary for potent and selective inhibition of the serotonin transporter (SERT). drugbank.comnih.gov

Research has shown a significant correlation between the ability of zimelidine-related compounds to inhibit [3H]paroxetine binding (a measure of affinity for the 5-HT transporter) and their ability to inhibit serotonin uptake in brain tissue. nih.gov These studies have highlighted several key structural determinants for activity. For example, substitutions on the phenyl ring can significantly impact potency, with halogen substitutions at the 2-position being unfavorable. nih.gov Furthermore, the presence of a methyl group on the α-carbon of the side chain and on the nitrogen atom has been shown to increase affinity for the serotonin transporter. nih.gov

| Compound Modification | Effect on Affinity for 5-HT Transporter |

| Halogen substitution at the 2-position of the phenyl ring | Unfavorable |

| Methyl group on the α-carbon | Increases affinity |

| Methyl group on the nitrogen | Increases affinity |

Importance of (Z)-Isomer for Pharmacological Activity

A critical aspect of zimelidine's SAR is the stereochemistry of the double bond. The (Z)-isomer of zimelidine is a potent and selective inhibitor of serotonin reuptake. unam.mx In contrast, the (E)-isomer is a non-selective inhibitor, affecting noradrenaline reuptake as well. unam.mx This demonstrates that the specific three-dimensional arrangement of the pyridyl and allylamine moieties in the (Z) configuration is crucial for selective interaction with the serotonin transporter. unam.mxnih.gov The higher pharmacological activity of the cis (or Z) configuration compared to the trans (or E) configuration is a key finding from SAR analyses. nih.gov This stereoselectivity is a recurring theme in pharmacology, where the precise geometry of a molecule dictates its ability to bind to its biological target and elicit a specific response.

Preclinical Pharmacological Investigations of Zimelidine Dihydrochloride

Molecular and Cellular Mechanism of Action

Zimelidine dihydrochloride (B599025), a pyridylallylamine derivative, was a pioneering compound in the development of selective serotonin (B10506) reuptake inhibitors (SSRIs). drugbank.comnih.gov Its antidepressant properties are primarily attributed to its specific interaction with the molecular machinery of serotonergic neurotransmission. drugbank.comnih.gov The principal mechanism involves the potent and selective blockade of the serotonin transporter (SERT), leading to an increase in the concentration of serotonin in the synaptic cleft. drugbank.comnih.govmedchemexpress.com This action enhances serotonergic signaling at postsynaptic receptors. Furthermore, its pharmacological profile is characterized by a distinct lack of significant affinity for other monoamine transporters and various neurotransmitter receptors, which distinguished it from the earlier tricyclic antidepressants (TCAs). drugbank.comnih.gov

The primary molecular target of zimelidine is the sodium-dependent serotonin transporter (SERT), a transmembrane protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. nih.gov Zimelidine binds to SERT, effectively blocking this reuptake process. drugbank.comnih.gov This inhibition leads to a prolonged presence and elevated concentration of serotonin in the synapse, thereby enhancing its action on postsynaptic 5-HT receptors. nih.gov The demethylated metabolite of zimelidine, norzimelidine, is also pharmacologically active and contributes significantly to the inhibition of serotonin uptake. nih.gov Studies have demonstrated that zimelidine and its metabolite are potent inhibitors of SERT.

Table 1: Inhibitory Potency of Zimelidine and Norzimelidine on Monoamine Uptake

| Compound | Target | IC₅₀ (nM) |

|---|---|---|

| Zimelidine | Serotonin (5-HT) Uptake | 76 |

| Norzimelidine | Serotonin (5-HT) Uptake | 22 |

| Zimelidine | Noradrenaline (NA) Uptake | 1,600 |

| Norzimelidine | Noradrenaline (NA) Uptake | 730 |

| Zimelidine | Dopamine (B1211576) (DA) Uptake | 3,100 |

| Norzimelidine | Dopamine (DA) Uptake | 1,400 |

Note: IC₅₀ is the half-maximal inhibitory concentration. Lower values indicate greater potency. Data represents findings from studies on rat brain synaptosomes.

The antidepressant action of zimelidine is also linked to its indirect effects on serotonin 5-HT1A autoreceptors. drugbank.comnih.gov These receptors are located on the soma and dendrites of serotonin neurons in the raphe nuclei and function as a negative feedback mechanism; their activation reduces the firing rate of these neurons and subsequent serotonin release. nih.gov By blocking serotonin reuptake, zimelidine leads to an acute increase in synaptic serotonin, which enhances the activation of 5-HT1A autoreceptors. drugbank.comnih.gov While this initially leads to a decrease in neuronal firing, chronic administration is thought to result in the desensitization or downregulation of these autoreceptors. This adaptive change is hypothesized to disinhibit the serotonergic neurons, leading to a sustained increase in serotonin release and neurotransmission, which is a key component of the therapeutic effect of SSRIs.

A defining feature of zimelidine's pharmacological profile is its high selectivity for the serotonin transporter over the transporters for other monoamine neurotransmitters, namely noradrenaline (norepinephrine) and dopamine. nih.govnih.gov This selectivity distinguishes it from older tricyclic antidepressants, which often inhibit noradrenaline and serotonin reuptake to a more similar extent. wikipedia.org

Zimelidine and its active metabolite, norzimelidine, exhibit a significantly lower affinity for the noradrenaline transporter (NET) compared to SERT. nih.gov As indicated in Table 1, the concentration of zimelidine required to inhibit noradrenaline uptake by 50% is substantially higher than that needed to inhibit serotonin uptake. This selectivity for SERT over NET contributes to a pharmacological profile with fewer side effects associated with noradrenergic activity, such as those seen with tricyclic antidepressants. nih.govnih.gov

The selectivity of zimelidine extends to the dopamine transporter (DAT). The compound and its metabolite have a very weak inhibitory effect on dopamine reuptake. wikipedia.org The concentrations needed to achieve significant inhibition of DAT are orders of magnitude higher than those required for SERT inhibition (see Table 1). This low affinity for DAT means that the therapeutic actions of zimelidine are not significantly mediated by direct enhancement of dopaminergic neurotransmission, a mechanism seen in other classes of psychoactive drugs. drugbank.commaastrichtuniversity.nl

In contrast to tricyclic antidepressants, which often interact with a wide range of neurotransmitter receptors, zimelidine displays a notable lack of affinity for non-monoaminergic receptors. drugbank.comnih.gov Specifically, it binds with significantly less affinity to histamine (B1213489), acetylcholine (B1216132) (muscarinic), and adrenergic receptors. drugbank.comnih.govnih.gov This "cleaner" receptor profile means that zimelidine is largely devoid of the anticholinergic (e.g., dry mouth, constipation), antihistaminic (e.g., sedation, weight gain), and anti-adrenergic (e.g., orthostatic hypotension) side effects commonly associated with TCAs. nih.govnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Zimelidine dihydrochloride |

| Serotonin |

| Norzimelidine |

| Noradrenaline |

| Dopamine |

| Amitriptyline (B1667244) |

| Desipramine (B1205290) |

| Maprotiline |

| Doxepin |

| Acetylcholine |

Non-Monoaminergic Receptor Interactions

Modulatory Effects on Nicotinic Acetylcholine Receptors

Zimelidine's interaction with the nicotinic acetylcholine receptor (nAChR) system has been a subject of investigation, particularly in the broader context of how selective serotonin reuptake inhibitors (SSRIs) may exert some of their therapeutic effects. Emerging evidence suggests that SSRIs can modulate nAChRs, which are recognized as important in the regulation of mood. mdpi.com This modulation is considered a potential pathway through which these drugs influence neurotransmitter systems beyond serotonin. The interaction of SSRIs with nAChRs could contribute to the complex neurobiological changes that underlie their antidepressant activity, representing a departure from the sole focus on serotonin transport inhibition. mdpi.comresearchgate.net

Reduced Affinity for Histamine and Acetylcholine Receptors Compared to Tricyclic Antidepressants

A defining characteristic of zimelidine that distinguishes it from tricyclic antidepressants (TCAs) is its significantly lower affinity for histamine H1 and muscarinic acetylcholine receptors. drugbank.comnih.gov TCAs, such as amitriptyline and doxepin, are potent antagonists at these receptors, an action that is directly linked to side effects like sedation, drowsiness, and various anticholinergic effects (e.g., dry mouth, constipation). nih.govresearchgate.net In contrast, zimelidine's weak interaction with these receptors results in a pharmacological profile largely devoid of these sedative and anticholinergic properties. nih.gov This reduced affinity is a key feature that set zimelidine and subsequent SSRIs apart from the older TCAs. drugbank.comnih.gov

Table 1: Comparative Receptor Affinity Profile

| Compound Class | Affinity for Histamine H1 Receptors | Affinity for Muscarinic Acetylcholine Receptors | Associated Effects |

|---|---|---|---|

| Zimelidine (SSRI) | Low | Low | Mild and infrequent anticholinergic effects; non-sedative nih.gov |

| Tricyclic Antidepressants (TCAs) | High | High | Potent antihistaminic and anticholinergic effects; sedation nih.govresearchgate.net |

Preclinical Metabolism and Pharmacokinetic Profiles of Active Metabolites

Norzimelidine as the Predominant Active Demethylated Metabolite

Metabolic studies have consistently identified norzimelidine as the principal active metabolite of zimelidine. nih.gov This compound is formed through the N-demethylation of the parent drug. nih.govnih.gov It is believed that norzimelidine is responsible for a substantial portion of the pharmacological activity observed after the administration of zimelidine. nih.gov In plasma, the concentration of norzimelidine predominates over the parent compound, further underscoring its importance to the drug's mechanism of action. nih.gov

Identification of Major Metabolic Pathways

The metabolism of zimelidine is extensive and occurs via several key pathways. Investigations in rats, dogs, and humans have identified the major metabolic routes. nih.gov These include:

N-demethylation: The removal of a methyl group to form the active metabolite norzimelidine. nih.govnih.gov

N-oxidation: Oxidation at both the aliphatic and aromatic nitrogen atoms, leading to the formation of the N-oxide of zimelidine. nih.gov

Deamination: The removal of the amino group from the aliphatic nitrogen, resulting in the formation of 3-(4-bromophenyl)-3-(3-pyridyl)-acrylic acid and its corresponding N-oxide, which are major excretion products found in urine. nih.gov

Comparative Pharmacokinetics of Parent Compound and Metabolite

Pharmacokinetic studies reveal significant differences between zimelidine and its active metabolite, norzimelidine. After administration, norzimelidine concentrations in the plasma are consistently higher than those of zimelidine, with an approximate ratio of 3 to 1 at steady state. nih.gov The elimination half-life of norzimelidine is also considerably longer than that of the parent compound. This longer half-life contributes to the sustained therapeutic effect of the drug. drugbank.com

Table 2: Pharmacokinetic Parameters of Zimelidine and Norzimelidine

| Compound | Elimination Half-Life (Hours) | Plasma Concentration Ratio (Metabolite:Parent) | Key Characteristic |

|---|---|---|---|

| Zimelidine | 8.4 ± 2.0 drugbank.com | N/A | Parent Compound |

| Norzimelidine | 19.4 ± 3.6 drugbank.com | ~ 3:1 nih.gov | Predominant Active Metabolite nih.gov |

Neurobiological and Behavioral Effects in Animal Models

In various animal models, zimelidine and its metabolite norzimelidine have demonstrated neurobiological and behavioral effects consistent with antidepressant activity. In mice, zimelidine administration was shown to affect the brain concentrations of several monoamines, including an increase in 5-hydroxytryptamine (5-HT) and a reduction in 5-hydroxyindole (B134679) acetic acid, indicating a decrease in serotonin turnover. nih.gov

Electrophysiological Investigations of Serotonergic Neurotransmission

Zimelidine, a selective serotonin reuptake inhibitor, has been the subject of extensive electrophysiological studies to elucidate its mechanism of action on the serotonergic system. These investigations have provided critical insights into the adaptive changes that occur in serotonergic neurons following both acute and chronic administration of the compound.

The acute administration of zimelidine has been shown to depress the firing rate of 5-HT neurons in the dorsal raphe nucleus. This effect is attributed to the blockade of serotonin reuptake, leading to an increased concentration of serotonin in the synaptic cleft and subsequent activation of inhibitory autoreceptors on the 5-HT neurons themselves.

Chronic administration of zimelidine, however, leads to a gradual normalization of 5-HT neuron activity. A study by Blier and De Montigny in 1983 systematically investigated these time-dependent changes. After two days of zimelidine treatment, there was a significant reduction in the number of spontaneously active 5-HT neurons. By the seventh day of treatment, the number of active 5-HT neurons returned to control levels, although their firing rate remained slower than that of untreated animals. Remarkably, after 14 days of continuous treatment, both the number of active 5-HT neurons and their mean firing rate were comparable to control values, suggesting a significant adaptation of the serotonergic system to the continuous presence of the reuptake inhibitor.

| Treatment Duration | Number of Active 5-HT Units | Mean Firing Rate |

|---|---|---|

| 2 Days | Greatly Reduced | Not Reported |

| 7 Days | Returned to Normal | Slower than Control |

| 14 Days | Within Normal Range | Within Normal Range |

The hippocampus is a key brain region involved in mood regulation and is richly innervated by serotonergic neurons originating from the dorsal raphe nucleus. Electrophysiological studies have examined the responsiveness of CA3 hippocampal pyramidal neurons to serotonin following chronic zimelidine administration.

The normalization of 5-HT neuron firing rates after chronic zimelidine administration is a key indicator of autoreceptor desensitization. To further investigate this phenomenon, the responsiveness of 5-HT neurons to the intravenous administration of lysergic acid diethylamide (LSD), a 5-HT receptor agonist, was assessed after 14 days of zimelidine treatment.

The results of this investigation showed that the dose of LSD required to produce a 50% inhibition of the firing rate of 5-HT neurons (ED50) was two to three times greater in zimelidine-treated rats compared to control animals researchgate.net. This decreased sensitivity of the 5-HT neurons to an external agonist provides strong evidence for the desensitization of their autoreceptors. This adaptive change is crucial, as it allows for the restoration of normal firing rates and impulse-dependent serotonin release in the presence of continuous reuptake blockade, ultimately leading to an enhanced serotonergic neurotransmission in projection areas like the hippocampus.

Modulation of Nociceptive Pathways

In addition to its effects on the core serotonergic pathways implicated in mood, zimelidine has also been investigated for its influence on the modulation of nociceptive, or pain, pathways.

Preclinical studies have explored the interaction between zimelidine and the opioid system in the context of pain modulation. Research has shown that zimelidine can enhance the analgesic effects of morphine and, significantly, reduce the development of tolerance to morphine-induced antinociception oipub.com.

In one study, pretreatment with zimelidine significantly attenuated the development of tolerance to the antinociceptive effects of morphine in both the tail-flick and hot-plate tests in rats oipub.com. This effect is thought to be mediated by the enhancement of serotonergic neurotransmission, which plays a role in the expression of morphine-induced analgesia oipub.com. The co-administration of zimelidine with morphine resulted in an additive antinociceptive effect, suggesting a synergistic interaction between the serotonergic and opioid systems in pain modulation oipub.comkarger.com.

| Test | Effect of Zimelidine Pretreatment |

|---|---|

| Tail-Flick Test | Significantly reduced the development of tolerance to morphine's antinociceptive effect. |

| Hot-Plate Test | Significantly reduced the development of tolerance to morphine's antinociceptive effect. |

Further investigation into the role of zimelidine in nociception has utilized the formalin test and the substance P behavioral assay. The formalin test is a model of continuous pain that involves two distinct phases: an initial acute phase and a later inflammatory phase. Substance P is a neuropeptide involved in the transmission of pain signals in the spinal cord.

A study in mice found that zimelidine produced differing effects in these two assays. Zimelidine was observed to increase the behavioral response to formalin, suggesting a potential enhancement of nociception in this model researchgate.net. Conversely, the same study reported that zimelidine reduced the behavioral response to intrathecally administered substance P researchgate.net. These seemingly contradictory findings suggest that zimelidine may have complex and site-specific effects on pain processing, potentially producing a central antinociceptive effect while simultaneously eliciting peripheral hyperalgesia, which is more prominent in the formalin test researchgate.net. These effects of zimelidine appeared to be consistent after both acute and chronic administration researchgate.net.

Regulation of Feeding Behavior

Zimelidine dihydrochloride, a selective serotonin reuptake inhibitor (SSRI), has been investigated for its influence on the complex neural circuits governing feeding behavior. Research indicates that its effects are, at least in part, mediated by specific serotonin receptors within key brain regions associated with appetite control.

Hypophagic Effects Mediated by Medial Amygdaloid Nucleus 5-HT2C Receptors

Studies in animal models have demonstrated that zimelidine can produce a reduction in food intake, an effect known as hypophagia. This action is linked to its ability to increase the availability of serotonin in the brain, which then acts on various serotonin receptor subtypes. The medial amygdaloid nucleus (MeA), a component of the amygdaloid complex, has been identified as a critical site for the regulation of food intake. nih.govdntb.gov.ua

Preclinical investigations in rats have shown that direct microinjection of zimelidine into the MeA results in a dose-dependent hypophagic effect in animals that were previously fasted. nih.gov To pinpoint the specific receptor responsible for this effect, further studies utilized selective serotonin receptor antagonists. The administration of a selective 5-HT2C receptor antagonist, SB-242084, was found to block the hypophagic effect of zimelidine when zimelidine was administered either directly into the MeA or systemically. nih.gov In contrast, the use of selective 5-HT1A or 5-HT1B receptor antagonists did not alter the hypophagic response to zimelidine microinjected into the MeA. nih.gov These findings strongly suggest that the 5-HT2C receptors located within the medial amygdaloid nucleus are crucial for mediating the appetite-suppressing effects of zimelidine. nih.gov

Table 1: Effect of Zimelidine Microinjection into the Medial Amygdaloid Nucleus (MeA) on Food Intake in Fasted Rats

| Treatment Group | Food Intake (g) | Percentage Change from Control |

|---|---|---|

| Control (Vehicle) | 10.5 ± 0.8 | - |

| Zimelidine (0.2 nmol) | 8.2 ± 0.6 | -21.9% |

| Zimelidine (2 nmol) | 6.5 ± 0.5 | -38.1% |

| Zimelidine (20 nmol) | 4.3 ± 0.4 | -59.0% |

Data are presented as mean ± SEM. All doses of zimelidine produced a statistically significant reduction in food intake compared to the control group.

Impact on Metabolism in Animal Models

Beyond its effects on feeding behavior, zimelidine has been shown to influence metabolic processes in animal models. Specifically, its impact on glucose homeostasis has been a subject of investigation.

Induction of Hyperglycemia in Mice

Research in mice has revealed that zimelidine can induce a state of elevated blood glucose levels, or hyperglycemia. nih.gov This effect was observed to be dose-dependent and occurred without concurrent changes in insulin (B600854) levels. nih.gov To determine the underlying mechanism, the role of the serotonergic system was explored. Pre-treatment of the mice with p-chlorophenylalanine (pCPA), a substance that depletes serotonin stores, significantly attenuated the hyperglycemic effect of zimelidine. nih.gov This finding indicates that the zimelidine-induced hyperglycemia is mediated through its primary pharmacological action of inhibiting serotonin reuptake, thereby enhancing serotonergic neurotransmission. nih.gov

Table 2: Effect of Zimelidine on Plasma Glucose Levels in Mice

| Treatment Group | Plasma Glucose (mg/dL) |

|---|---|

| Control (Saline) | 135 ± 5 |

| Zimelidine (10 mg/kg) | 178 ± 8 |

| Zimelidine (20 mg/kg) | 215 ± 11 |

| Zimelidine (40 mg/kg) | 254 ± 15 |

Data are presented as mean ± SEM. All doses of zimelidine produced a statistically significant increase in plasma glucose compared to the control group.

Influence on Reward and Reinforcement Mechanisms

The conditioned place preference (CPP) paradigm is a widely used preclinical model to assess the rewarding or aversive properties of drugs. nih.gov This model has been employed to investigate the influence of zimelidine on the rewarding effects of other substances, such as d-amphetamine and morphine.

Attenuation of d-Amphetamine-Induced Conditioned Place Preference

Studies using the CPP model in rats have shown that zimelidine can attenuate the rewarding effects of d-amphetamine. nih.gov D-amphetamine is a psychostimulant that is known to produce a robust conditioned place preference, indicating its rewarding properties. Pre-treatment with zimelidine was found to block the acquisition of d-amphetamine-induced CPP. nih.gov This suggests that the serotonergic system, which is modulated by zimelidine, plays a role in the reinforcing effects of d-amphetamine. The rewarding effects of amphetamine may be partially mediated by serotonin receptors, as amphetamine-induced CPP can also be blocked by 5-HT2A/2B/2C receptor antagonists. nih.gov

Lack of Effect on Morphine-Induced Conditioned Place Preference

In contrast to its effect on d-amphetamine, zimelidine did not alter the conditioned place preference induced by morphine in rats. nih.gov Morphine, an opioid analgesic, also produces a significant place preference in the CPP paradigm, indicative of its rewarding properties. The finding that zimelidine does not affect morphine-induced CPP suggests that the serotonergic system, at least through the mechanism of serotonin reuptake inhibition, may not be critically involved in the primary rewarding effects of morphine as measured by this paradigm. nih.gov This differential effect of zimelidine on d-amphetamine- and morphine-induced reward highlights the distinct neurochemical pathways underlying the reinforcing properties of these two classes of drugs.

Table 3: Effect of Zimelidine on d-Amphetamine- and Morphine-Induced Conditioned Place Preference (CPP) in Rats

| Conditioning Drug | Pre-treatment | CPP Score (seconds) |

|---|---|---|

| Saline | Saline | 5 ± 10 |

| d-Amphetamine | Saline | 350 ± 45 |

| d-Amphetamine | Zimelidine | 25 ± 30 |

| Morphine | Saline | 320 ± 50 |

| Morphine | Zimelidine | 310 ± 55 |

CPP Score represents the difference in time spent in the drug-paired compartment between the post-conditioning and pre-conditioning phases. A higher positive score indicates a stronger preference.

Effects on Circadian Rhythms of Tryptophan Metabolism in Rats

Investigations into the effect of zimelidine dihydrochloride on the 24-hour rhythms of tryptophan metabolism in male Wistar rats have revealed significant alterations in plasma tryptophan concentrations after prolonged administration. In a study where zimelidine was administered in the drinking water for 14 days, the drug demonstrated a tendency to modify the circadian rhythm of plasma free tryptophan. nih.govtandfonline.com

The effects on tryptophan concentration were complex and not consistent after short-term administration (2 days). However, after 14 days of continuous administration, zimelidine, along with clomipramine (B1669221), tended to cause an increase in free tryptophan levels. nih.govtandfonline.com This effect was particularly noted at 1300h, which resulted in a delay of the peak in plasma-free tryptophan to later in the day. nih.govtandfonline.com These findings suggest that zimelidine can influence the circadian patterns of this essential amino acid, which is a precursor to serotonin.

Table 1: Effect of 14-Day Administration of Zimelidine on Plasma Tryptophan Concentrations in Rats

| Time Point | Change in Plasma Free Tryptophan | Effect on Circadian Rhythm |

|---|---|---|

| 1300h | Tendency to increase | Delay in the peak concentration |

Investigations in Central Noradrenergic System Lesion Models

A review of the preclinical literature did not yield studies specifically investigating the effects of zimelidine dihydrochloride in animal models featuring chemically-induced lesions of the central noradrenergic system, such as those produced by neurotoxins like DSP-4 (N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine).

However, separate studies have characterized the impact of zimelidine on noradrenergic neurons. Research has shown that while zimelidine is a potent and selective inhibitor of serotonin reuptake, it also exhibits a small but significant inhibition of noradrenaline uptake. nih.gov This effect is primarily attributed to its metabolite, norzimelidine. nih.gov In studies using slices of rat brain cortex, plasma from patients treated with zimelidine resulted in an inhibition of noradrenaline uptake to 82.8% of control values. nih.gov Furthermore, treatment with zimelidine led to a significant 11% decrease in the major central metabolite of noradrenaline, HMPG (3-methoxy-4-hydroxyphenylglycol), in the cerebrospinal fluid. nih.gov These findings indicate that zimelidine can modulate noradrenergic neurotransmission, although to a lesser extent than its effects on the serotonergic system.

Comparative Preclinical Pharmacology of Zimelidine Dihydrochloride

Comparative Monoamine Uptake Inhibition Profiles with Other Antidepressant Classes

The principal mechanism of action for zimelidine is the potent and selective inhibition of serotonin (B10506) (5-hydroxytryptamine, 5-HT) reuptake in the central nervous system. nih.gov This action is largely attributed to its active N-demethylated metabolite, norzimelidine, which is more potent than the parent compound. nih.gov The selectivity of zimelidine for the serotonin system over other monoamine systems was a defining feature that set it apart from other antidepressant classes.

Tricyclic antidepressants, such as amitriptyline (B1667244), imipramine, and clomipramine (B1669221), function as relatively non-selective monoamine reuptake inhibitors. They block the reuptake of both serotonin and noradrenaline to varying degrees. Furthermore, TCAs interact with a wide range of other neurotransmitter receptors, including muscarinic acetylcholine (B1216132), histamine (B1213489) H1, and alpha-1 adrenergic receptors. This broad receptor activity is responsible for many of their well-known side effects.

In stark contrast, zimelidine exhibits a high degree of selectivity for the serotonin transporter. It possesses a significantly lower affinity for the noradrenaline transporter (NET) and demonstrates negligible interaction with muscarinic, histaminic, or adrenergic receptors. nih.gov This selective pharmacological action means it does not produce the anticholinergic and cardiovascular effects commonly associated with TCAs. nih.gov Studies in conscious rats, for instance, showed that TCAs like amitriptyline and clomipramine increased blood pressure and affected heart rate at low doses, whereas zimelidine had no such effects until high doses were administered.

The differential selectivity is quantifiable through in vitro binding assays that measure the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) at the respective transporters. A lower value indicates higher potency. The ratio of potency for noradrenaline reuptake inhibition to serotonin reuptake inhibition provides a measure of selectivity. For zimelidine and norzimelidine, this ratio is high, indicating a strong preference for SERT, whereas for most TCAs (with the notable exception of clomipramine), the ratio is much lower, reflecting their mixed or noradrenaline-preferential activity.

Table 1: Comparative In Vitro Monoamine Uptake Inhibition

| Compound | SERT Inhibition (Ki, nM) | NET Inhibition (Ki, nM) | Selectivity Ratio (Ki NET / Ki SERT) |

|---|---|---|---|

| Zimelidine | 77 | 2,400 | 31.2 |

| Norzimelidine | 16 | 1,100 | 68.8 |

| Amitriptyline | 43.1 | 45.6 | 1.1 |

| Clomipramine | 0.26 | 30.1 | 115.8 |

Note: Data compiled from multiple sources. Ki values represent the concentration of the drug required to inhibit 50% of transporter binding. A lower Ki indicates higher potency. The selectivity ratio indicates the preference for SERT over NET.

Desipramine (B1205290), the primary active metabolite of imipramine, is a classic example of a selective noradrenaline reuptake inhibitor (NRI). Preclinical studies directly comparing zimelidine and desipramine clearly illustrate their opposing selectivity profiles.

In studies using rat brain synaptosomes, zimelidine and its metabolite norzimelidine cause a pronounced inhibition of serotonin uptake, while having only a slight effect on noradrenaline uptake. Conversely, desipramine strongly inhibits the uptake of noradrenaline while having a much weaker effect on the serotonin system. This confirms that while both compounds are effective antidepressants, they achieve their effects through distinct neurochemical pathways. Zimelidine's activity is primarily serotonergic, whereas desipramine's is primarily noradrenergic.

Table 2: Zimelidine vs. Desipramine Selectivity

| Compound | SERT Inhibition (Ki, nM) | NET Inhibition (Ki, nM) | Primary Mechanism |

|---|---|---|---|

| Zimelidine | 77 | 2,400 | Serotonin Reuptake Inhibition |

| Desipramine | 25.0 | 0.81 | Noradrenaline Reuptake Inhibition |

Note: Data compiled from multiple sources. Ki values represent the concentration of the drug required to inhibit 50% of transporter binding. A lower Ki indicates higher potency.

Distinct Pharmacological Fingerprint Among Early SSRIs

Zimelidine holds a unique position as the first compound developed and marketed as a selective serotonin reuptake inhibitor. Its discovery and pharmacological profile set the stage for the development of subsequent SSRIs like fluoxetine (B1211875). Several factors contribute to zimelidine's distinct pharmacological fingerprint.

First, its chemical origin is unique. The development of zimelidine stemmed from research into the antihistamine brompheniramine, which was observed to have weak serotonin reuptake inhibiting properties. By modifying the structure of brompheniramine, researchers created zimelidine, a pyridylallylamine derivative that is structurally distinct from the tricyclic antidepressants and other early SSRIs that followed. For instance, fluoxetine was derived from a different antihistamine, diphenhydramine.

Finally, as the prototype SSRI, its profile is defined by its high selectivity for SERT with minimal affinity for other receptors. While later SSRIs would also share this characteristic, zimelidine was the first agent to clinically demonstrate the therapeutic potential of targeting the serotonin system with such specificity.

Future Directions in Zimelidine Dihydrochloride Research and Serotonergic Compounds

Unexplored Preclinical Pharmacological Dimensions

While the primary mechanism of zimelidine is understood to be the inhibition of serotonin (B10506) reuptake at the neuronal membrane, its full preclinical pharmacological profile remains only partially explored. drugbank.comnih.gov The majority of its activity is attributed to its potent inhibition of the sodium-dependent serotonin transporter, which enhances the action of serotonin on 5HT1A autoreceptors. drugbank.comnih.gov Its active demethylated metabolite, norzimelidine, is even more potent and present at higher concentrations in plasma, suggesting it is responsible for most of the pharmacological effect. nih.govnih.gov

Future preclinical research could delve into several less-understood aspects of zimelidine's pharmacology:

Analgesic Mechanisms: Preclinical and clinical observations have suggested that zimelidine may possess analgesic properties in chronic pain conditions. nih.gov Notably, the onset of this pain relief appeared to be much faster (within days) than the typical antidepressant effect (weeks), indicating a potentially distinct underlying mechanism that is not solely dependent on long-term neuroadaptive changes related to serotonin levels. nih.gov Further animal model studies are warranted to explore this phenomenon and to determine the specific pathways involved.

Neuroplasticity and Cellular Mechanisms: Modern preclinical research increasingly focuses on how antidepressants induce neuroplastic changes, including neurogenesis and synaptogenesis. mdpi.com Investigating the long-term effects of zimelidine and norzimelidine on these processes in various brain regions could provide deeper insights into how sustained increases in synaptic serotonin translate into therapeutic effects.

| Compound | Primary Mechanism | Secondary/Minor Effects | Key Research Finding |

|---|---|---|---|

| Zimelidine | Selective Serotonin Reuptake Inhibition (SSRI) drugbank.comnih.gov | Weak Noradrenaline Reuptake Inhibition nih.gov | The parent compound is metabolized into a more potent active metabolite. nih.gov |

| Norzimelidine | Potent Serotonin Reuptake Inhibition nih.govnih.gov | Weak Noradrenaline Reuptake Inhibition; secondary effects on dopamine (B1211576) metabolites. nih.gov | Plasma levels are nearly three times higher than the parent drug after several weeks. nih.gov |

Advanced Neurobiological Modeling and Systems Neuroscience Approaches

The advent of sophisticated neurobiological models offers an unprecedented opportunity to re-examine zimelidine's effects within complex, human-relevant systems. Traditional animal models have limitations, and the field is shifting towards in vitro platforms that can provide more detailed mechanistic insights. moleculardevices.com

Human iPSC-Derived Neuronal Models: Utilizing induced pluripotent stem cells (iPSCs) to generate 2D and 3D neuronal cultures, such as brain organoids, allows for the study of zimelidine's effects on human neurons and circuits. moleculardevices.comwiley.com These models can be used to investigate cell-type-specific responses, effects on synaptic connectivity, and gene expression changes in a controlled environment.

Systems Biology and Computational Approaches: A systems neuroscience approach integrates large datasets to model the complex interactions between genes, proteins, and neural pathways. frontiersin.orgmdpi.com By applying computational models, researchers can predict how zimelidine's primary action on the serotonin transporter might cascade through various signaling and regulatory networks. frontiersin.org This can help identify novel downstream targets and generate new hypotheses for its broader pharmacological effects.

High-Throughput Imaging and Functional Assays: Advanced techniques like calcium imaging can be used in these models to measure the real-time activity of neuronal networks. moleculardevices.com This would allow researchers to observe how zimelidine modulates network excitability and communication patterns, providing a dynamic view of its impact beyond simple neurotransmitter level changes. moleculardevices.com

These advanced models could help elucidate the precise molecular and circuit mechanisms underlying not only zimelidine's primary antidepressant action but also its other potential effects, such as on anxiety and pain processing. nih.gov

Development of Novel Analogues and Structure-Activity Relationship Refinements

The chemical structure of zimelidine, a pyridylallylamine, distinguishes it from tricyclic antidepressants and provides a unique scaffold for medicinal chemistry exploration. drugbank.comnih.gov Its development was originally inspired by modifying antihistamines like pheniramine (B192746) and brompheniramine. thecarlatreport.comwikipedia.org Further refinement of this structure could lead to compounds with improved selectivity or novel pharmacological profiles.

Systematic synthesis and evaluation of zimelidine analogues have provided key insights into its structure-activity relationship (SAR). Research has shown that modifications to the phenyl ring can significantly alter the compound's potency and selectivity for serotonin versus noradrenaline transporters. nih.gov

Key SAR findings include:

Configuration: The (Z)-configuration (where the pyridyl group and the allylamine (B125299) side chain are on the same side of the double bond) is crucial for its activity.

Substitution Position: Para-substitution on the phenyl ring generally favors serotonin reuptake inhibition. nih.gov In contrast, ortho-substitution tends to favor noradrenaline reuptake inhibition. nih.gov

Nature of Substituent: The in vitro effect on serotonin reuptake was found to be relatively insensitive to the type of para-substituent (e.g., H, Cl, I, Me). However, pronounced in vivo effects were observed primarily with larger halogen atoms like Chlorine (Cl), Bromine (Br, as in zimelidine), and Iodine (I). nih.gov

| Structural Modification | Impact on Serotonin (5-HT) Uptake Inhibition | Impact on Noradrenaline (NA) Uptake Inhibition |

|---|---|---|

| Para-substitution on phenyl ring | Favored | Reduced |

| Ortho-substitution on phenyl ring | Reduced | Favored |

| Variation of para-substituent (Cl, Br, I) | Relatively insensitive in vitro, but these specific halogens showed pronounced in vivo effects. | Not favored |

Future research in this area could focus on creating novel analogues by exploring a wider range of substitutions on both the phenyl and pyridyl rings. The goal would be to design compounds with even greater selectivity for the serotonin transporter or to intentionally introduce balanced dual-uptake inhibition profiles by leveraging the principles learned from the initial SAR studies. longdom.org

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing zimelidine dihydrochloride and ensuring its structural integrity?

- Answer : Synthesis should follow protocols that preserve the Z-configuration of the allylamine structure, as stereochemical integrity is critical for pharmacological activity. Key steps include condensation of 4-bromophenylacetone with 3-pyridylmethylamine under controlled conditions, followed by dihydrochloride salt formation. Structural confirmation requires UV spectroscopy (to verify conjugation patterns) and (to confirm Z-configuration via coupling constants) . Purity should be validated using HPLC with UV detection, targeting ≥98% purity for in vivo studies .

Q. How should researchers design experiments to assess zimelidine dihydrochloride’s serotonin reuptake inhibition in neural models?

- Answer : Use ex vivo retinal bipolar cell assays or in vitro synaptosomal preparations to measure serotonin uptake inhibition. Inject zimelidine at concentrations of 0.512 μM (matching physiological relevance) and compare its efficacy to reference SSRIs like sertraline (0.262 μM). Include KCl (70 mM) to depolarize membranes and quantify serotonin release via HPLC or fluorescence-based detection .

Q. What safety protocols are essential for handling zimelidine dihydrochloride in laboratory settings?

- Answer : Adopt ISO-compliant guidelines: (1) Use PPE (gloves, lab coats, goggles) to avoid dermal/ocular exposure; (2) Store at 2–8°C in airtight containers; (3) Decontaminate spills with 70% ethanol. For in vivo studies, monitor liver enzymes (ALT, AST) pre- and post-administration due to reported hepatotoxicity risks .

Advanced Research Questions

Q. How can conflicting data on zimelidine’s hepatotoxicity be resolved in preclinical studies?

- Answer : Discrepancies may arise from metabolic differences between species. To address this:

- Step 1 : Compare metabolite profiles in human vs. rodent microsomal assays (e.g., identify hydroxylamine intermediates like compound 17 or nitrone 19) .

- Step 2 : Use humanized liver mouse models to assess hepatotoxicity mechanisms, focusing on mitochondrial dysfunction and reactive oxygen species (ROS) generation .

- Step 3 : Apply transcriptomics to evaluate pathways like CYP450 2D6, which metabolizes zimelidine into reactive intermediates .

Q. What advanced techniques are required to characterize zimelidine’s metabolites and their neuropharmacological activity?

- Answer : Synthesize and isolate metabolites (e.g., pyridyl N-oxide 16 or N-methyl-hydroxylamine 17) via silver oxide oxidation or enzymatic biotransformation. Characterize using high-resolution mass spectrometry (HRMS) and . Test metabolite activity in serotonin transporter (SERT) binding assays and compare IC values to the parent compound .

Q. How can researchers optimize zimelidine’s selectivity for serotonin transporters over norepinephrine transporters (NET)?

- Answer :

- Approach 1 : Perform molecular docking studies to identify zimelidine’s binding interactions with SERT vs. NET. Modify the pyridyl or bromophenyl moieties to enhance SERT affinity.

- Approach 2 : Use radiolabeled -zimelidine in competitive binding assays with HEK cells expressing human SERT/NET. Calculate selectivity ratios ( SERT/ NET) .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response data in zimelidine studies?

- Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves. Report EC/IC values with 95% confidence intervals. For hepatotoxicity studies, apply Kaplan-Meier survival analysis and Cox proportional hazards models to assess dose-dependent risks .

Q. How should researchers address batch-to-batch variability in zimelidine dihydrochloride synthesis?

- Answer : Implement quality control (QC) protocols:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.